1-nitro-N-(3-nitrophenyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide
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Overview
Description
1-nitro-N-(3-nitrophenyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide is a complex organic compound that belongs to the class of nitroaromatic compounds It features a unique structure with multiple functional groups, including nitro, amide, and anthracene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-nitro-N-(3-nitrophenyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide typically involves multi-step organic reactions. One common method includes the nitration of anthracene derivatives followed by amide formation. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and coupling agents such as carbodiimides for amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to handle the hazardous reagents and conditions safely.
Chemical Reactions Analysis
Types of Reactions
1-nitro-N-(3-nitrophenyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of nitroanthraquinone derivatives.
Reduction: Formation of aminoanthracene derivatives.
Substitution: Formation of halogenated or further nitrated anthracene derivatives.
Scientific Research Applications
1-nitro-N-(3-nitrophenyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antibacterial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 1-nitro-N-(3-nitrophenyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide depends on its application. In biological systems, it may interact with cellular components through its nitro and amide groups, potentially inhibiting enzymes or interfering with cellular processes. The exact molecular targets and pathways would require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
1-nitro-N-(3-nitrophenyl)-10H-phenothiazine-3-sulfonamide: Another nitroaromatic compound with similar structural features.
1-(3-bromophenyl)imidazo[4,5,1-kl]phenothiazine-4-sulfonamide: A fused imidazole derivative with antibacterial and anticancer activity.
Uniqueness
1-nitro-N-(3-nitrophenyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide is unique due to its combination of nitro, amide, and anthracene moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H11N3O7 |
---|---|
Molecular Weight |
417.3 g/mol |
IUPAC Name |
1-nitro-N-(3-nitrophenyl)-9,10-dioxoanthracene-2-carboxamide |
InChI |
InChI=1S/C21H11N3O7/c25-19-13-6-1-2-7-14(13)20(26)17-15(19)8-9-16(18(17)24(30)31)21(27)22-11-4-3-5-12(10-11)23(28)29/h1-10H,(H,22,27) |
InChI Key |
QFUKNTIBRNCWSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)C(=O)NC4=CC(=CC=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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